PHGDH Inhibitory Activity: Morpholine vs. Piperidine Ring and Phenyl vs. 4-Chlorophenyl Substitution
In a direct SAR study of α-ketothioamides, Methanethione, 4-morpholinylphenyl- (Compound 1) inhibited human PHGDH with an IC₅₀ of 111.1 µM [87.3–131.2 µM]. Replacement of the morpholine ring with piperidine (Compound 15) resulted in complete loss of activity (IC₅₀ > 150 µM), demonstrating that the morpholine oxygen is critical for target engagement. Conversely, para-chlorination of the phenyl ring (Compound 2, 4-Chlorophenyl analog) increased potency to IC₅₀ = 20.3 µM [15.6–26.4], a 5.5-fold improvement [1]. In cellular assays using PHGDH-dependent BT-20 breast cancer cells, Compound 1 showed selective anti-proliferative activity (IC₅₀ = 67.8 µM) with no effect on PHGDH-independent MDA-MB-231 cells (IC₅₀ > 100 µM), confirming target-dependent cellular activity [1].
| Evidence Dimension | PHGDH enzyme inhibition (IC₅₀, µM) and cellular anti-proliferation in BT-20 cells |
|---|---|
| Target Compound Data | PHGDH IC₅₀ = 111.1 µM [87.3–131.2]; BT-20 IC₅₀ = 67.8 µM; MDA-MB-231 IC₅₀ > 100 µM; BJ-5ta IC₅₀ > 100 µM |
| Comparator Or Baseline | Compound 2 (4-Chlorophenyl analog): PHGDH IC₅₀ = 20.3 µM [15.6–26.4], BT-20 IC₅₀ = 21.3 µM. Compound 15 (Piperidine analog): PHGDH IC₅₀ > 150 µM. NCT-503 (reference): BT-20 IC₅₀ = 6.52 µM |
| Quantified Difference | 5.5-fold lower PHGDH potency vs. 4-Chloro analog; >1.35-fold better activity vs. piperidine analog (inactive). BT-20 cellular selectivity ratio >1.47 vs. MDA-MB-231. |
| Conditions | Recombinant human PHGDH enzyme assay, pH 8.5; BT-20 (PHGDH-dependent), MDA-MB-231 (PHGDH-independent), BJ-5ta (normal fibroblast) cell lines |
Why This Matters
The morpholine ring is structurally essential for PHGDH binding; users seeking a non-halogenated, morpholine-containing PHGDH inhibitor scaffold with validated cellular target engagement should select this compound over piperidine or thiomorpholine analogs that lack activity.
- [1] Spillier, Q.; Ravez, S.; Unterlass, J.; Corbet, C.; Degavre, C.; Feron, O.; Frédérick, R. Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Pharmaceuticals 2020, 13 (2), 20. DOI: 10.3390/ph13020020. View Source
